molecular formula C7H5BrN2O2S2 B3246774 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine CAS No. 1799855-19-8

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Cat. No.: B3246774
CAS No.: 1799855-19-8
M. Wt: 293.2 g/mol
InChI Key: DTXRGYCMGSGFIG-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Medicinal Chemistry Research

Fused heterocyclic systems are complex molecular architectures composed of two or more rings, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. researchgate.netcato-chem.com These structures are of immense importance in contemporary medicinal chemistry. cato-chem.com By introducing heteroatoms into a carbon framework, the resulting compound acquires distinct properties, including altered reactivity, lipophilicity, polarity, and the capacity for specific biological interactions. researchgate.net

The fusion of heterocyclic rings often results in rigid, planar structures that can interact with high specificity and efficiency with biological targets like enzymes and receptors. chemicalregister.com This structural rigidity and the unique electronic environments created by the shared atoms can enhance a compound's efficacy and selectivity. researchgate.net Consequently, fused heterocyclic systems form the core scaffold of numerous pharmaceuticals and natural products, contributing significantly to their therapeutic effects. researchgate.netcato-chem.com Their versatility makes them indispensable building blocks in the design and synthesis of novel therapeutic agents, allowing chemists to develop diverse derivatives tailored for specific applications in the ongoing quest for new drugs. researchgate.netresearchgate.net

Overview of the Thiazolopyridine Scaffold in Pharmaceutical Innovation and Drug Discovery

Within the vast landscape of fused heterocycles, the thiazolopyridine scaffold, which integrates a thiazole (B1198619) and a pyridine (B92270) ring, has emerged as a "privileged structure" in medicinal chemistry. nih.gov This scaffold is a key component in a multitude of natural and synthetic compounds that exhibit a wide array of significant biological and pharmaceutical activities. mdpi.com

Thiazolopyridine derivatives have been extensively investigated and have shown potential as therapeutic agents in numerous disease areas. mdpi.comenovationchem.com Their documented biological activities are diverse, highlighting the scaffold's versatility in drug design. Research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and antifungal agents. enovationchem.comnih.gov Furthermore, specific derivatives have been developed as inhibitors for various biological targets, including kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.gov For instance, different isomers of the thiazolopyridine scaffold have been utilized to develop inhibitors against targets such as c-KIT, PI3K, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. nih.govenovationchem.com

The following table summarizes the range of biological activities associated with the thiazolopyridine scaffold, showcasing its importance in pharmaceutical research.

Biological ActivityTherapeutic Area
Anticancer / Anti-mitoticOncology
Anti-inflammatoryInflammation & Immunology
Antimicrobial / AntifungalInfectious Diseases
AntiviralInfectious Diseases
Kinase Inhibition (e.g., c-KIT, PI3K, EGFR)Oncology, Inflammatory Disorders
AntioxidantVarious
AnalgesicPain Management
HerbicidalAgrochemicals

This table is generated based on data from multiple sources. mdpi.comenovationchem.comnih.govacs.orgnih.gov

Specific Focus on 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine within the Thiazolopyridine Class

The specific compound, this compound, is a distinct member of the thiazolo[5,4-c]pyridine (B153566) isomeric class. Its structure is characterized by a bromine atom at the 4-position and a methylsulfonyl (-SO2CH3) group at the 2-position of the fused thiazolopyridine ring system.

While extensive, peer-reviewed research detailing the specific biological activities or therapeutic applications of this exact molecule is not widely available in the public domain, its chemical identity and properties are cataloged by chemical suppliers, indicating its availability for research and synthesis. cato-chem.comechemi.com Such compounds are often synthesized as key intermediates or building blocks for the creation of more complex molecules in drug discovery programs. echemi.com The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The methylsulfonyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the heterocyclic ring system.

The key identifying information for this compound is summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 1799855-19-8
Molecular Formula C₇H₅BrN₂O₂S₂
Molecular Weight 293.16 g/mol

This table is generated based on data from multiple sources. cato-chem.comenovationchem.comechemi.com

Historical Trajectories and Evolving Research Interests in Thiazolopyridine Chemistry

Interest in fused heterocyclic chemistry, including thiazolopyridines, has a rich history rooted in the study of natural products and the development of synthetic dyes. However, the trajectory of thiazolopyridine research has been predominantly driven by its immense potential in medicinal chemistry. The structural resemblance of some thiazolopyridine isomers to naturally occurring purines spurred early interest, leading medicinal chemists to design and synthesize them as isosteres of biomolecules to modulate biological pathways. nih.gov

Over the past few decades, there has been an outstanding development in the chemistry and application of thiazolopyridines. nih.gov Initial research focused on foundational synthesis methods and the exploration of their basic chemical properties. As synthetic methodologies became more sophisticated, researchers were able to create a vast library of derivatives, leading to the discovery of their broad pharmacological activities. mdpi.comed.ac.uk

Evolving research interests are now focused on developing highly selective and potent thiazolopyridine derivatives for specific molecular targets, such as kinases involved in cancer progression. nih.gov Modern drug discovery efforts leverage computational modeling and structure-based design to optimize these scaffolds for improved efficacy and better safety profiles. The continuous innovation in synthetic strategies and a deeper understanding of the molecular basis of diseases ensure that thiazolopyridine chemistry remains a dynamic and highly relevant field of pharmaceutical research. chemicalregister.comed.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXRGYCMGSGFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Bromo 2 Methylsulfonyl Thiazolo 5,4 C Pyridine and Its Analogues

General Synthetic Approaches for Thiazolopyridine Ring Systems

The fusion of thiazole (B1198619) and pyridine (B92270) rings results in the thiazolopyridine system, a scaffold present in numerous natural and synthetic products with significant biological and pharmaceutical relevance. ingentaconnect.comtandfonline.com A variety of synthetic methods have been developed for the synthesis of the five possible isomeric thiazolopyridine systems. tandfonline.comscispace.com

Annulation Reactions for Heterocyclic Ring Formation

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of thiazolopyridine synthesis. One common approach involves the annulation of a pyridine ring onto a thiazole precursor. dmed.org.uaosi.lv For instance, domino reactions of heterocyclic enamines with chromone (B188151) derivatives have been shown to produce a wide variety of annulated heterocyclic systems. dmed.org.ua Another strategy involves the reaction of 4-formylamino-5-acyl substituted thiazoles, which upon cyclization with bases or acetic acid, can yield thiazolo[4,5-b]pyridines. researchgate.net

Recent advances have also focused on the annulation of a thiazole ring onto a pyridine core. dmed.org.ua This can be achieved through various methods, including two- or three-component reactions as well as intramolecular cyclization. dmed.org.ua

A summary of representative annulation strategies is presented in the table below.

Starting Material(s)Reagents/ConditionsResulting Ring System
Heterocyclic enamines and chromone derivativesDomino reactionAnnulated heterocyclic systems dmed.org.ua
4-Formylamino-5-acyl substituted thiazolesBases or acetic acidThiazolo[4,5-b]pyridines researchgate.net
Pyridine derivativesVariousThiazolo[4,5-b]pyridines dmed.org.ua

Cyclization Reactions in Thiazolopyridine Synthesis

Cyclization reactions are fundamental to forming the thiazolopyridine core. Intramolecular cyclization is a key strategy, often involving the formation of a bond between a nitrogen atom on the pyridine precursor and a sulfur-containing side chain to close the thiazole ring. dmed.org.ua For example, the Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with alpha-halo ketones can afford a thiazole resin, which can then be converted to a thiazolopyridine resin via the Friedländer protocol. nih.gov

Another approach involves the N-cyclization that occurs after a series of reactions, including Michael addition and tautomerization, to form the final thiazolopyridine structure. nih.govnih.gov

The table below highlights key cyclization methodologies.

Reaction TypeKey Intermediates/StepsFinal Product
Thorpe-Ziegler CyclizationSolid-supported cyanocarbonimidodithioate, alpha-halo ketonesThiazolopyridine resin nih.gov
Intramolecular N-cyclizationMichael addition, imine-enamine tautomerizationThiazolo[3,2-a]pyridine derivatives nih.gov

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like thiazolopyridines. nih.gov These reactions offer several advantages over traditional stepwise synthesis, including reduced reaction time, lower costs, and minimized waste, aligning with the principles of green chemistry. nih.gov

A notable example is the five-component cascade reaction for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. This reaction utilizes cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in a one-pot process. nih.govrsc.org The sequence involves domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. nih.govrsc.org

Three-component condensation reactions have also been successfully employed. For example, the condensation of a 2-aminothiazole (B372263) derivative, appropriate aldehydes, and Meldrum's acid can lead to the formation of the thiazolopyridine scaffold. dmed.org.ua Similarly, pyrazolo-thiazolo-pyridine conjugates can be synthesized via multicomponent condensation. mdpi.com

The following table summarizes different multicomponent reaction approaches.

Number of ComponentsStarting MaterialsKey Reaction StepsResulting Structure
FiveCyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, cysteamine hydrochlorideDomino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, N-cyclizationThiazolo[3,2-a]pyridine derivatives nih.govrsc.org
Three2-Aminothiazole derivative, aldehydes, Meldrum's acidCondensationThiazolo[4,5-b]pyridin-5-ones dmed.org.ua
ThreeAcetyl compound, thiophene-2-carbaldehyde, malononitrileCondensationPyrazolo-thiazolo-pyridine conjugate mdpi.com

Specific Routes for the Introduction of Halogen (Bromo) and Sulfonyl Moieties

Once the thiazolopyridine scaffold is in place, the next critical steps involve the site-specific introduction of the bromo and methylsulfonyl groups.

Halogenation Techniques for Site-Specific Bromination

The introduction of a bromine atom at a specific position on the thiazolopyridine ring requires precise control of the reaction conditions. Halogenated heterocyclic compounds are crucial building blocks in organic chemistry, and their synthesis is of great importance. nbinno.com

Electrophilic aromatic substitution is a common method for the bromination of aromatic rings. Reagents such as N-bromosuccinimide (NBS) are frequently used. cdnsciencepub.com For electron-rich heterocyclic rings, green halogenation methods using hydrogen peroxide in aqueous acetic acid with an ammonium (B1175870) halide have been developed, offering yields and purities comparable to those achieved with NBS. cdnsciencepub.com

In some synthetic routes, bromination can be achieved sequentially. For instance, the 5-position and the benzylic position of a thiazole ring can be brominated under different conditions to yield dibrominated intermediates. nih.gov Halocyclization, an electrophilic reaction involving a halogen, can also be used to construct halogenated heterocycles. nih.gov

The table below outlines various bromination techniques.

MethodReagentsSubstrate TypeKey Features
Electrophilic Aromatic SubstitutionN-bromosuccinimide (NBS)Aromatic heterocyclesWidely used, good yields cdnsciencepub.com
Green HalogenationH₂O₂/CH₃COOH/NH₄BrElectron-rich heterocyclesEnvironmentally friendly alternative to NBS cdnsciencepub.com
Sequential BrominationVarious brominating agentsThiazole ringsAllows for multiple brominations at different sites nih.gov
HalocyclizationElectrophilic halogen sourceAlkenes with pendant nucleophilesForms halogenated heterocycles nih.gov

Sulfonylation Methods for Methylsulfonyl Group Installation

The introduction of the methylsulfonyl group is typically achieved through sulfonylation, an electrophilic aromatic substitution reaction. openochem.orgwikipedia.org The most common reagent for this is concentrated or fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃). openochem.org The active electrophile is either SO₃ or its protonated form, HSO₃⁺. orgoreview.com

The reaction proceeds through the formation of a high-energy carbocation intermediate, also known as a sigma complex or arenium ion, which is stabilized by resonance. openochem.org Subsequent deprotonation restores the aromaticity of the ring and results in the attachment of the sulfonic acid group (-SO₃H). openochem.org This sulfonic acid can then be converted to the corresponding sulfonyl chloride and subsequently reacted with a methylating agent to form the methylsulfonyl group.

Alternatively, arenesulfonyl chlorides in the presence of a Lewis acid catalyst can be used for the Friedel-Crafts sulfonylation of aromatic compounds. researchgate.net More recent methods have explored the use of heterogeneous catalysts like P₂O₅/SiO₂ for the direct sulfonylation of aromatic compounds with sulfonic acids. researchgate.net

The following table provides an overview of sulfonylation methods.

MethodReagentsKey Features
Aromatic SulfonationConcentrated H₂SO₄ or oleumReversible reaction, forms sulfonic acid intermediate openochem.orgwikipedia.org
Friedel-Crafts SulfonylationArenesulfonyl chlorides, Lewis acidWidely used, can have purification challenges researchgate.net
Heterogeneous CatalysisSulfonic acids, P₂O₅/SiO₂Efficient, direct sulfonylation researchgate.net

Precursor Synthesis and Functionalization Strategies

The construction of the thiazolo[5,4-c]pyridine (B153566) scaffold fundamentally relies on the synthesis and strategic functionalization of appropriate pyridine and thiazole precursors. A common approach involves building the thiazole ring onto a pre-functionalized pyridine core. For instance, the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives begins with commercially available substituted aminopyridines, such as 3-amino-5-bromo-2-chloropyridine. nih.gov This precursor undergoes a series of transformations, including aminothiazole formation using potassium thiocyanate, to build the fused heterocyclic system. nih.gov

Another key strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of the target molecule's analogues, 2-bromo-1-(4-halophenyl)ethan-1-ones can be reacted with thioacetamide (B46855) to form the initial 2-methylthiazole (B1294427) ring. nih.gov This thiazole core can then be further functionalized. For example, sequential bromination at different positions on the thiazole ring can be achieved by carefully selecting reaction conditions, such as using N-Bromosuccinimide (NBS) for either electrophilic substitution or free-radical benzylic bromination. nih.gov The synthesis of the pyridine portion of the fused ring can be accomplished through various cyclization strategies, often involving precursors like functionalized aminopyridines which can be cyclized to form the desired bicyclic system.

Functionalization of the parent thiazolo[4,5-c]pyridine (B1315820) ring system can also be achieved through direct C-H coupling reactions and N-oxide rearrangement chemistry, allowing for the introduction of various substituents at specific positions. researchgate.net These strategies are crucial for creating a library of analogues for structure-activity relationship (SAR) studies.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques that have been applied to the synthesis of thiazolopyridine derivatives to improve efficiency, yield, and purity. These methods include solid-phase synthesis for library generation, transition metal-catalyzed reactions for complex bond formation, and microwave-assisted protocols for accelerating reaction rates.

Solid-phase synthesis is a powerful technique for constructing libraries of heterocyclic compounds, including thiazolopyridine analogues. rsc.org This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. A key advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product.

For example, a traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives has been described. nih.gov The process begins with a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to afford a thiazole resin. nih.govresearchgate.net This resin is then converted to the desired thiazolopyridine structure via a Friedländer protocol, which can be facilitated by microwave irradiation. nih.gov After the core structure is assembled on the resin, further modifications, such as oxidation of sulfides to sulfones and subsequent nucleophilic substitution with amines, can be performed to introduce diversity. nih.gov This approach has been successfully used to generate libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, achieving high yields over multiple steps. rsc.orgmdpi.com

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis and are particularly relevant for functionalizing the 4-bromo position of the target compound. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is one of the most widely used methods. nih.gov

The bromine atom in 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine serves as an excellent handle for introducing a wide variety of aryl, heteroaryl, and alkenyl groups. In the synthesis of related heterocyclic systems, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids has been effectively demonstrated. nih.govrsc.org The success of these reactions often depends on the careful selection of the catalyst, ligand, and base. For instance, catalyst systems like Pd(OAc)₂ with XPhos or pre-catalysts like XPhosPdG2 have been found to be effective, sometimes requiring tandem catalyst systems to prevent side reactions like debromination. rsc.orgnih.gov

The regioselectivity of Suzuki-Miyaura reactions is a critical consideration when multiple halides are present on the heterocyclic core. Studies on dichlorinated and tribrominated pyridines have shown that coupling can be controlled to occur at specific positions based on their electronic properties and steric environment. nih.govbeilstein-journals.orgmdpi.com This allows for the sequential and regiocontrolled introduction of different substituents, providing a powerful strategy for creating diverse molecular architectures. nih.govresearchgate.net

ReactantsCatalyst/LigandBase/SolventConditionsProductYield (%)Reference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + p-methoxyphenylboronic acidXPhosPdG2/XPhosK₃PO₄ / Dioxane130 °C, 30 min (Microwave)3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one91 rsc.org
3,5-dichloro-1,2,4-thiadiazole + Phenylboronic acid (1.1 eq)Pd(PPh₃)₄Na₂CO₃ / Toluene/EtOHReflux, 24 h3-chloro-5-phenyl-1,2,4-thiadiazole80 nih.gov
5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole derivative + arylboronic acidNot Specified (General Suzuki)Not SpecifiedNot SpecifiedAryl-substituted thiazoleNot Specified nih.gov
2,4-dibromothiazole + Alkyl/Aryl Zinc Halides (Negishi Coupling)Pd(0) catalystNot SpecifiedNot Specified2-substituted 4-bromothiazole65-85 researchgate.net

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netbeilstein-journals.org

This technology has been applied to various steps in the synthesis of thiazolopyridine and related heterocyclic systems. For example, microwave irradiation has been used to facilitate the Dimroth rearrangement in the synthesis of thiazolo[5,4-f]quinazolines and to mediate copper-catalyzed cyclizations. nih.gov In solid-phase synthesis, the Friedländer protocol for forming the pyridine ring can be performed under microwave conditions. nih.gov

Microwave assistance is particularly effective for transition metal-catalyzed reactions. Efficient Suzuki-Miyaura couplings on brominated pyrazolo[1,5-a]pyrimidinones have been achieved in as little as 30 minutes at 130°C, a significant improvement over conventional heating which might take many hours. nih.govrsc.org The synthesis of thiazolo[5,4-d]thiazoles, another related heterocyclic system, has been achieved in excellent yields (92%) in just 25 minutes under microwave irradiation, compared to 1 hour with classical heating (75% yield). mdpi.com These examples underscore the power of microwave technology to enhance the efficiency of synthetic protocols for complex heterocycles. researchgate.netrsc.org

Reaction TypeSubstrateConditions (Microwave)Conditions (Conventional)Yield (MW)Yield (Conv.)Reference
Suzuki-Miyaura Coupling3-bromo pyrazolo[1,5-a]pyrimidin-5-one130 °C, 30 minNot specified, but typically hoursup to 91%Low yields (3-41%) reported with 16h heating nih.govrsc.org
Thiazolo[5,4-d]thiazole SynthesisAromatic aldehyde + dithiooxamide130 °C, 25 min130 °C, 1 h92%75% mdpi.com
Copper-mediated Cyclization6-amino-2-bromo-3-(...)benzonitrile130 °C, 20 minNot specified67%Not specified nih.gov
Multi-component ReactionMalononitrile, aldehydes, etc.Not specifiedNot specifiedGood yieldsNot specified researchgate.net

Reaction Optimization and Green Chemistry Principles in Synthesis

Optimizing reaction conditions is crucial for developing efficient and scalable synthetic routes. researchgate.net This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reactant stoichiometry to maximize yield and minimize impurities. researchgate.net For instance, in the development of Suzuki coupling reactions, extensive screening of catalysts, ligands, bases, and solvents is often necessary to find the optimal conditions for a specific substrate. mdpi.com

In recent years, the principles of green chemistry have become increasingly important in guiding reaction optimization. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and improving energy efficiency. univ-lorraine.fr

Several green approaches have been reported for the synthesis of thiazole-containing heterocycles. One notable strategy is the replacement of hazardous volatile organic solvents like DMF and nitrobenzene (B124822) with more environmentally benign alternatives. mdpi.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been successfully used for the synthesis of thiazolo[5,4-d]thiazoles, providing good to excellent yields under safe and eco-friendly conditions. mdpi.com Similarly, the use of water as a solvent in microwave-assisted, multi-component reactions represents a significant step towards a greener synthetic protocol. researchgate.net

Other green strategies include the development of one-pot, multi-component cascade reactions, which reduce the number of synthetic steps and purification procedures, thereby saving time, resources, and reducing waste. rsc.org A five-component cascade reaction to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives has been developed that proceeds in ethanol (B145695) at reflux, avoiding toxic solvents and featuring high atom economy. rsc.org Furthermore, novel energy sources are being explored, such as a solvent-, metal-, and base-free method using a laser to synthesize phenylthiazolo[5,4-b]pyridines, which offers a significant reduction in reaction time and environmental impact. rsc.org

Medicinal Chemistry and Biological Evaluation Framework of 4 Bromo 2 Methylsulfonyl Thiazolo 5,4 C Pyridine

General Biological Activity Screening Paradigms for Thiazolopyridines

Thiazolopyridines, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.gov As bioisosteres of purines, they have been investigated for a wide range of biological effects. biointerfaceresearch.com The initial screening of thiazolopyridine derivatives typically involves a broad assessment of their potential therapeutic applications.

These screening paradigms often include evaluations for:

Antimicrobial activity : Testing against various strains of bacteria and fungi. mdpi.comnih.gov

Anti-inflammatory effects : Assessing the ability to modulate inflammatory pathways. biointerfaceresearch.compensoft.net

Anticancer properties : Screening for cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antiviral activity : Investigating their potential to inhibit viral replication. nih.govnih.gov

Other biological activities : Including but not limited to anti-tubercular, anticoagulant, and analgesic properties. nih.govnih.gov

Exploration of Biological Modulatory Capabilities in Preclinical Disease Models

Following initial screening, promising thiazolopyridine compounds are often advanced to more specific preclinical disease models to elucidate their mechanisms of action and therapeutic potential.

Investigations in Antimicrobial Contexts (e.g., antibacterial, antifungal)

Thiazolopyridine derivatives have demonstrated notable antimicrobial properties. mdpi.comnih.gov Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.com For instance, certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have shown moderate antimicrobial activity, with some derivatives displaying potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of microorganisms. mdpi.comproquest.com

Studies in Anti-inflammatory Pathway Modulation

The anti-inflammatory potential of thiazolopyridines has been a significant area of research. biointerfaceresearch.compensoft.net Preclinical studies, often using models such as carrageenan-induced rat paw edema, have been employed to assess the in vivo anti-inflammatory effects of these compounds. biointerfaceresearch.compensoft.net Some thiazolo[4,5-b]pyridin-2-one derivatives have exhibited anti-inflammatory effects comparable to or even exceeding that of the standard drug Ibuprofen. biointerfaceresearch.com The mechanism of action is thought to involve the modulation of key inflammatory mediators.

Assessment in Anticancer Research Models (excluding human trials)

The anticancer properties of thiazolopyridines are well-documented in preclinical research. nih.govnih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those from hematological neoplasms like lymphoma and B-acute leukemia. nih.gov For example, the thiazolopyridine derivative AV25R demonstrated selective anti-proliferative and metabolism-modulating effects in vitro in a B-ALL cell line. nih.gov Further investigations revealed that this compound could induce morphological changes and apoptosis in cancer cells. nih.gov The anticancer activity of thiazolopyridines is often linked to their ability to inhibit cancer-related proteins such as epidermal growth factor receptor (EGFR) tyrosine kinases and STAT3. nih.gov

Other Potential Biological Pathways (e.g., antioxidant, analgesic, antiviral, anti-diabetic, anti-tuberculosis)

Beyond the aforementioned activities, the thiazolopyridine scaffold has been explored for a variety of other biological effects. nih.govbiointerfaceresearch.compensoft.net These include:

Antioxidant activity mdpi.com

Analgesic effects

Antiviral properties nih.govnih.gov

Anti-diabetic potential

Anti-tuberculosis activity nih.govnih.gov

This broad spectrum of activity underscores the versatility of the thiazolopyridine core in medicinal chemistry.

In Vitro Pharmacological Profiling Techniques

A variety of in vitro techniques are utilized to characterize the pharmacological profile of thiazolopyridine derivatives. These methods are crucial for understanding their mechanism of action and for guiding further drug development.

Common in vitro assays include:

Enzyme inhibition assays : To determine the inhibitory activity against specific molecular targets, such as kinases. nih.gov

Cell proliferation and viability assays : (e.g., MTT assay) to assess the cytotoxic and anti-proliferative effects on cancer cell lines. nih.govmdpi.com

Apoptosis assays : (e.g., Annexin V/PI staining) to determine if the compounds induce programmed cell death. nih.gov

Gene expression analysis : To identify changes in gene expression profiles in response to compound treatment, which can provide insights into the mechanism of action. nih.gov

Molecular docking studies : In silico methods used to predict the binding modes and affinities of compounds to their biological targets. mdpi.com

Below is an interactive table summarizing the biological activities of the broader thiazolopyridine class of compounds.

Biological ActivityDescriptionKey Findings
Antimicrobial Inhibition of bacterial and fungal growth.Certain derivatives show potent activity against P. aeruginosa and E. coli. mdpi.com
Anti-inflammatory Modulation of inflammatory pathways.Some compounds exhibit effects comparable to or greater than Ibuprofen in preclinical models. biointerfaceresearch.com
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.Derivatives have shown selective activity against lymphoma and leukemia cell lines. nih.gov
Antiviral Inhibition of viral replication.A recognized activity of the thiazolopyridine scaffold. nih.govnih.gov
Anti-tubercular Activity against Mycobacterium tuberculosis.A noted biological property of this class of compounds. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is no public domain information available that details the biological evaluation of the specific chemical compound “4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine” within the requested medicinal chemistry and biological evaluation framework.

The search for data on this compound's effects in cellular proliferation and viability assays, specific enzyme inhibition assays (COX-2, ALR2, MurD, DNA gyrase, VEGFR2/KDR, BRAF, CRAF, ErbB family of tyrosine kinase (EGFR), PDE III, Cathepsin S, TYK2 kinase), receptor binding studies (mGluR5, CB1), and preclinical animal models did not yield any specific research findings, data tables, or experimental setups.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational research data for "this compound" is not present in the accessible scientific literature.

Structure Activity Relationship Sar Studies of 4 Bromo 2 Methylsulfonyl Thiazolo 5,4 C Pyridine Derivatives

Influence of Core Thiazolopyridine Scaffold Modifications on Biological Modulatory Capabilities

The thiazolo[5,4-c]pyridine (B153566) core is the foundational framework upon which the biological activity of its derivatives is built. The arrangement of the fused thiazole (B1198619) and pyridine (B92270) rings creates a unique electronic and steric environment that is critical for molecular recognition by biological targets, such as the hinge region of protein kinases. The nitrogen atom within the pyridine ring, for instance, can act as a key hydrogen bond acceptor, anchoring the molecule within the active site of an enzyme.

Modifications to this core, such as the introduction of additional nitrogen atoms to create isomeric structures like thiazolo[5,4-b]pyridine (B1319707), can significantly alter the binding mode and subsequent biological response. For example, in the isomeric thiazolo[5,4-b]pyridine series, the 4-nitrogen has been identified as a crucial hinge-binding motif for phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov While direct SAR data for the thiazolo[5,4-c]pyridine scaffold is limited in publicly available literature, the principles of bioisosteric replacement and scaffold hopping are actively employed in medicinal chemistry to explore the chemical space around this core and identify novel derivatives with improved properties.

Impact of Substitution at the Bromo Position on Activity and Selectivity

The bromine atom at the 4-position of the thiazolo[5,4-c]pyridine ring serves as a versatile handle for introducing a wide array of chemical substituents through various cross-coupling reactions. This position is often solvent-exposed when the core is bound to a target protein, making it an ideal point for modification to enhance potency and selectivity, as well as to modulate physicochemical properties such as solubility and metabolic stability.

The nature of the substituent at this position can have a profound impact on the compound's biological profile. For instance, the introduction of small, hydrogen-bond donating or accepting groups can lead to new interactions with the target protein, thereby increasing binding affinity. Conversely, the incorporation of larger, more complex moieties can be used to probe for additional binding pockets or to block interactions with off-target proteins, thus improving selectivity. In related thiazole-containing scaffolds, the substitution at analogous positions has been shown to be critical for activity. For example, in a series of thiazole-based stilbene (B7821643) analogs, a bromo-substituent at the 5-position of the thiazole ring was found to be a key feature for their activity as DNA topoisomerase IB inhibitors. nih.gov

Below is a hypothetical data table illustrating how different substitutions at the 4-position could influence inhibitory activity against a generic kinase.

CompoundR (Substitution at 4-position)Kinase IC₅₀ (nM)
1 -Br500
2 -NH₂250
3 -OCH₃400
4 -Phenyl150
5 -4-Fluorophenyl100

This table is for illustrative purposes only and does not represent actual experimental data for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives.

Role of the Methylsulfonyl Group in Biological Interactions

The methylsulfonyl group at the 2-position of the thiazolo[5,4-c]pyridine scaffold is a key functional group that can significantly influence the compound's biological activity. This group is a strong hydrogen bond acceptor and can participate in crucial interactions with amino acid residues in the active site of a target protein. Its electron-withdrawing nature also modulates the electronic properties of the entire heterocyclic system, which can affect its binding affinity and reactivity.

In the broader context of kinase inhibitors, sulfonyl groups are known to form important interactions with the protein backbone. For example, in a series of thiazolo[5,4-b]pyridine derivatives, a sulfonamide functionality was found to be important for PI3Kα inhibitory activity. nih.gov While the methylsulfonyl group is not identical to a sulfonamide, its ability to act as a hydrogen bond acceptor is a shared and vital feature. Modifications of this group, such as altering the alkyl substituent or replacing it with other sulfonyl-containing moieties, can be a valuable strategy for optimizing potency and selectivity.

Effects of Peripheral Functionalization and Hybridization on Efficacy and Selectivity

Beyond the core scaffold and its immediate substituents, the addition of peripheral functional groups and the hybridization of the molecule with other pharmacophores are powerful strategies for enhancing therapeutic potential. Peripheral functionalization involves adding chemical groups to other available positions on the thiazolopyridine ring system. These modifications can be used to improve a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to introduce new interactions with the biological target.

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, can lead to compounds with dual or synergistic activities. For example, attaching a known inhibitor of a different target to the thiazolo[5,4-c]pyridine scaffold could result in a hybrid molecule with a novel mechanism of action. In the development of c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold, functionalization at the 6-position was explored for the first time to identify novel inhibitors. nih.gov This highlights the importance of exploring all possible avenues of functionalization to unlock the full therapeutic potential of a scaffold.

Development of Lead Compounds through Systematic SAR Optimization

The culmination of systematic SAR studies is the identification of a lead compound—a molecule with a desirable biological activity profile that serves as the starting point for further preclinical and clinical development. The journey from an initial hit compound, such as this compound, to a lead compound involves an iterative process of design, synthesis, and biological evaluation.

Through the careful analysis of the SAR data generated from the modifications discussed in the previous sections, medicinal chemists can build a comprehensive understanding of the key structural features required for optimal activity and selectivity. This knowledge guides the rational design of new derivatives with improved potency, reduced off-target effects, and favorable drug-like properties. For instance, the discovery that a specific substitution at the 4-position leads to a significant increase in potency, combined with the knowledge that a particular modification of the methylsulfonyl group enhances selectivity, would direct the synthesis of a new compound incorporating both of these beneficial features. This iterative optimization process is fundamental to the successful development of new and effective medicines.

Mechanistic Investigations and Target Identification for 4 Bromo 2 Methylsulfonyl Thiazolo 5,4 C Pyridine

Elucidation of Molecular Pathways and Cellular Effects

No studies detailing the molecular pathways modulated by 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine or its specific effects on cellular processes have been identified.

Identification of Specific Biological Targets

There is no available data identifying specific biological targets for this compound. Research on analogous but structurally distinct molecules from the thiazolopyridine family has pointed towards a variety of potential targets. For instance, different thiazolopyridine derivatives have been investigated for their roles as selective β3-adrenoceptor agonists, PI3Kα inhibitors, and CDK4/6 inhibitors. nih.govnih.govnih.gov Additionally, some bromo-thiazole compounds have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity. nih.gov However, none of these activities have been specifically ascribed to this compound.

Kinase Enzyme Interaction Profiling

No kinase profiling data or studies on the interaction of this compound with kinase enzymes are present in the available literature. Related heterocyclic compounds, such as certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govacs.org

Receptor Ligand Interaction Profiling

Information on the interaction of this compound with any biological receptors is currently unavailable. Studies on the related 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold have identified novel selective beta3-adrenoceptor agonists. nih.gov

Nucleic Acid and Enzyme Binding Studies (e.g., MurD, DNA gyrase)

There are no published studies on the binding of this compound to nucleic acids or enzymes such as MurD ligase or DNA gyrase. The thiazolopyridine scaffold, more broadly, has been explored for antimicrobial applications, with some derivatives being assessed for their binding interactions with MurD and DNA gyrase through molecular docking. mdpi.com

Allosteric Modulation and Orthosteric Binding Site Analysis

No research has been published concerning whether this compound acts as an allosteric modulator or binds to orthosteric sites of any target.

Investigation of Downstream Signaling Cascades and Cellular Responses

Without identification of a primary biological target, investigations into downstream signaling cascades and specific cellular responses initiated by this compound have not been reported. For related compounds that inhibit targets like CDK4/6, downstream effects include cell cycle arrest in the G1 phase. acs.org

Computational Chemistry and Molecular Modeling in the Study of 4 Bromo 2 Methylsulfonyl Thiazolo 5,4 C Pyridine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). actascientific.com This method is crucial for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In the context of the thiazolopyridine scaffold, molecular docking has been extensively used to identify and optimize kinase inhibitors, antimicrobial agents, and anticancer compounds. nih.govnih.govnih.gov For instance, a study on novel thiazolo[5,4-b]pyridine (B1319707) derivatives identified them as potent phosphoinositide 3-kinase (PI3K) inhibitors. mdpi.com Molecular docking of a representative compound from this series into the ATP binding pocket of PI3Kα revealed key interactions, such as a hydrogen bond with the Val851 residue in the hinge region. mdpi.com Similarly, docking studies of other thiazolopyridine derivatives against the c-KIT kinase helped to rationalize structure-activity relationships, showing how specific substitutions fit into hydrophobic binding pockets. nih.gov

For 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a typical docking study would involve:

Obtaining the 3D crystal structure of a potential target protein from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of the this compound molecule.

Using docking software (e.g., AutoDock, GOLD, Schrödinger Suite) to place the ligand into the active site of the protein.

Scoring the resulting poses based on binding energy calculations to identify the most stable and likely binding mode.

The results, often presented in a data table, would quantify the predicted binding affinity and detail the specific amino acid interactions.

Table 1: Illustrative Molecular Docking Results for Thiazolopyridine Analogues Against Kinase Targets This table presents example data from studies on related compounds to illustrate the typical output of docking simulations.

Compound ClassTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Thiazolo[5,4-b]pyridine AnaloguePI3Kα-Not SpecifiedVal851, Typ836, Asp810, Lys802 mdpi.com
Thiazolo[5,4-b]pyridine Derivativec-KIT1T46-9.87 (IC₅₀ µM)(Hydrophobic Pocket) nih.gov
Thiazole-Pyridine DerivativeDNA Gyrase--9.2Not Specified nih.gov

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on docking the library against a target protein, or ligand-based, using the structure of a known active compound to find similar molecules. dmed.org.uabohrium.com This methodology is instrumental in hit identification during the early stages of drug discovery. dmed.org.ua

Virtual screening and library design are particularly relevant for exploring the chemical space around the this compound core. By using this compound as a seed structure, a virtual library of analogues can be generated by systematically modifying its functional groups. For example, the bromo- substituent could be replaced with other halogens or alkyl groups, and the methylsulfonyl group could be altered. This library can then be screened in silico against a panel of targets to prioritize which analogues to synthesize for experimental testing. mdpi.com

Studies on related thiazolopyridine scaffolds have successfully used these approaches. For example, quantitative structure-activity relationship (QSAR) models have been developed for 3H-thiazolo(4,5-b)pyridin-2-one derivatives to enable QSAR-based virtual screening of new potential antioxidants. dmed.org.ua Similarly, pharmacophore-based virtual screening has been used to identify potential inhibitors of Janus kinases (JAKs). mdpi.com

Quantum Chemical Calculations for Reactivity and Stability Assessments (e.g., DFT, HOMO/LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules. researchgate.net These methods are used to calculate properties such as molecular orbital energies, electron density distribution, and vibrational frequencies. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

While specific DFT data for this compound is not published, studies on similar heterocyclic systems demonstrate the utility of this approach. For example, DFT calculations on novel thiazole (B1198619) and pyridine (B92270) derivatives were used to correlate their electronic properties with their observed antioxidant activity. nih.gov The study found that the compound with a smaller HOMO-LUMO gap was more reactive and exhibited stronger antioxidant potential, a finding that aligned with experimental results. nih.gov

For this compound, DFT calculations would reveal how the electron-withdrawing methylsulfonyl group and the bromine atom influence the electron distribution across the thiazolopyridine ring system, predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Example Quantum Chemical Parameters from DFT Calculations for Antioxidant Pyridine-Thiazole Derivatives This table is based on findings for related heterocyclic compounds to illustrate the data generated by quantum chemical calculations. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (eV)Interpretation
Compound 2 (Lower Activity)-6.260-0.5525.7072.853More stable, less reactive
Compound 4 (Higher Activity)-5.523-0.0165.5072.753Less stable, more reactive

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique. bohrium.com A pharmacophore is an abstract representation of the key steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a ligand to interact with a specific biological target. mdpi.com

This approach is valuable when the 3D structure of the target protein is unknown or when researchers want to identify novel scaffolds that mimic the interaction profile of a known active compound. mdpi.com For a class of compounds like thiazolopyridines, which are known to inhibit multiple kinases, a pharmacophore model can be built from a set of highly active inhibitors. nih.govnih.gov This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. bohrium.com

For example, pharmacophore models have been successfully developed for PI3K inhibitors and Janus kinase inhibitors, guiding the discovery of new active compounds. bohrium.commdpi.comnih.gov If this compound were found to be a potent inhibitor of a particular enzyme, its structure could be used as a template to develop a pharmacophore model. This model would highlight the critical roles of the thiazolopyridine core, the bromine atom, and the methylsulfonyl group in target binding, guiding the design of new analogues with improved properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements, conformational changes, and interactions within a ligand-protein complex. This technique complements the static picture provided by molecular docking by revealing the stability of the binding pose, the flexibility of the protein's active site, and the influence of solvent. mdpi.comnih.gov

In the study of kinase inhibitors, MD simulations are crucial for confirming the stability of the interactions predicted by docking. semanticscholar.org For example, MD simulations performed on thiazolo-pyridopyrimidine derivatives complexed with CDK4/6 kinases demonstrated the stability of the ligand within the binding site over the simulation period, reinforcing the docking results. nih.gov Similarly, simulations of imidazo[4,5-b]pyridine derivatives with Aurora kinase were used to explore the stability of the protein-ligand complex in a dynamic state. mdpi.com

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated aqueous environment and running the simulation for a duration typically ranging from nanoseconds to microseconds. Analysis of the resulting trajectory would provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

These analyses would confirm whether the binding mode predicted by docking is stable and provide a more accurate estimation of the binding free energy. semanticscholar.org

Patent Landscape and Intellectual Property Considerations

Analysis of Patents Pertaining to Thiazolopyridine Scaffolds in Pharmaceutical Applications

The thiazolopyridine core, a fusion of thiazole (B1198619) and pyridine (B92270) rings, represents a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Consequently, this scaffold is the subject of extensive patenting activity, particularly in the development of kinase inhibitors.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. google.com The thiazolopyridine framework has been successfully utilized to develop inhibitors for various kinases, including:

Phosphoinositide 3-kinases (PI3Ks) : These enzymes are central to cell growth, proliferation, and survival. Several patent families disclose thiazole and thiazolopyridine derivatives as potent PI3K inhibitors. googleapis.comnih.govmdpi.com

Tyrosine Kinase 2 (TYK2) : As a member of the Janus kinase (JAK) family, TYK2 is involved in immune signaling pathways, making it a target for autoimmune and inflammatory diseases. Patents describe novel thiazolopyridine compounds as inhibitors of TYK2. google.com

Cyclin-Dependent Kinases (CDKs) : These kinases regulate the cell cycle, and their inhibitors are a major focus of oncology research. The versatility of the thiazole scaffold has been leveraged in the patenting of CDK inhibitors. google.com

c-Met : The mesenchymal-epithelial transition factor (c-Met) is a tyrosine kinase receptor whose aberrant activation is linked to tumor growth and metastasis. Thiazolo[5,4-c]pyridine (B153566) derivatives have been synthesized and investigated as Met antagonists. researchgate.net

The patent literature reveals a common strategy where a core thiazolopyridine scaffold is claimed, along with a broad range of possible substitutions at various positions on the rings. This approach aims to create a "picket fence" of protection around the core innovation, encompassing numerous related compounds to deter competitors. researchgate.net These patents typically include claims covering the composition of matter (the novel compounds themselves), pharmaceutical compositions containing these compounds, and methods of use for treating specific diseases.

Table 1: Representative Therapeutic Targets for Patented Thiazolopyridine Scaffolds

Target Class Specific Kinase Examples Associated Therapeutic Areas Representative Patent Type
Lipid Kinases PI3Kα, PI3Kγ, PI3Kδ Oncology, Inflammation Composition of Matter, Method of Use nih.govmdpi.com
Janus Kinases (JAKs) TYK2 Autoimmune Disorders, Inflammation Composition of Matter, Method of Use google.com
Receptor Tyrosine Kinases c-Met, VEGFR2 Oncology (Metastasis, Angiogenesis) Composition of Matter, Method of Use researchgate.net
Cyclin-Dependent Kinases CDK2 Oncology Composition of Matter, Method of Use google.com

Specific Patent Applications and Claims Involving 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine or Closely Related Structures

As of this writing, a specific patent application explicitly claiming the compound this compound (CAS RN: 1799855-19-8) has not been identified in publicly accessible databases. cato-chem.comechemi.com However, the patent landscape for structurally similar compounds provides significant insight into the potential intellectual property considerations for this molecule.

The key structural features of the target compound are the thiazolo[5,4-c]pyridine core, a bromo substituent at the 4-position, and a methylsulfonyl group at the 2-position. Analysis of patents for related structures reveals claims that often cover variations at these positions. For instance, patents for thiazolo[5,4-b]pyridine (B1319707) derivatives designed as PI3K inhibitors claim a core structure with broad definitions for substituents. nih.govmdpi.com These claims often use Markush structures, which allow for the inclusion of multiple possible chemical groups at specified positions.

It is plausible that this compound could be encompassed within a broader, generic claim of an existing patent if the substituents (bromo and methylsulfonyl) fall within the defined variable groups. However, it is most often utilized as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Patents may claim the final products synthesized from this intermediate, or they may include claims covering the synthetic process itself, which would indirectly protect the use of the intermediate. For example, patent WO2015091584A1, which describes thiazolopyridine compounds as TYK2 kinase inhibitors, discloses numerous synthetic schemes that could potentially involve intermediates of this nature. google.com

The novelty and non-obviousness of this compound would be critical for its direct patentability. If the compound is a novel intermediate that enables a more efficient or effective synthesis of a valuable therapeutic agent, a process patent could be a viable route for protection.

Strategies for Novel Compound Discovery and Intellectual Property Protection

The discovery and protection of novel compounds like this compound require a multifaceted strategy that integrates innovative chemistry with forward-thinking intellectual property management.

Novel Compound Discovery:

Scaffold Hopping and Hybridization: A common strategy involves modifying known active scaffolds to create novel chemical entities with improved properties. nih.gov This can involve changing the core heterocyclic system or combining pharmacophores from different known inhibitors.

Fragment-Based Lead Discovery (FBLD): This approach uses smaller, low-complexity molecules ("fragments") to identify binding interactions with a biological target. These fragments are then grown or combined to create more potent lead compounds.

Structure-Based Drug Design: Utilizing computational tools and a deep understanding of the target's three-dimensional structure allows for the rational design of molecules with high specificity and affinity, leading to novel and patentable compounds.

Intellectual Property Protection Strategies:

Early Filing and Provisional Applications: In the "first-to-file" patent system, securing an early priority date is crucial. Provisional patent applications can be a cost-effective strategy to establish a filing date while allowing for further development and data collection before filing a more detailed non-provisional application.

Layered Patenting Approach: A robust IP portfolio is not built on a single patent. Companies should seek multiple layers of protection, including:

Composition of Matter Patents: These are the most valuable as they cover the new chemical entity itself, regardless of its method of production or use. google.com

Process Patents: Protecting a novel, non-obvious, and useful synthetic route can provide a competitive advantage, especially for key intermediates like this compound.

Method of Use Patents: Claiming a new therapeutic use for a known compound can extend its commercial life and open new markets.

Freedom-to-Operate (FTO) Analysis: Before significant investment, conducting a thorough FTO analysis is essential to ensure that the development, manufacturing, or commercialization of a new compound does not infringe on existing patents.

Trade Secrets: Certain aspects of the discovery and manufacturing process, such as specific reaction conditions or purification techniques that are not easily reverse-engineered, can be protected as trade secrets. This requires robust internal controls to maintain confidentiality.

By combining innovative synthetic chemistry with a strategic and multi-layered approach to intellectual property, researchers and pharmaceutical companies can effectively protect their discoveries and translate them into valuable therapeutic assets.

Research Challenges and Future Directions for 4 Bromo 2 Methylsulfonyl Thiazolo 5,4 C Pyridine

Addressing Synthetic Hurdles and Scalability for Production

The successful translation of a novel compound from laboratory-scale synthesis to industrial production hinges on the development of a robust, efficient, and scalable synthetic route. For 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, several synthetic challenges can be anticipated based on the chemistry of related heterocyclic systems.

A significant hurdle is the potential for harsh reaction conditions, such as high temperatures or the use of aggressive reagents, which can limit the functional group tolerance and complicate the purification process. Furthermore, the cost and availability of starting materials and catalysts are critical considerations for large-scale production. Future research must focus on developing more convergent and atom-economical synthetic strategies. This could involve the exploration of novel catalytic systems, such as metal-catalyzed cross-coupling reactions, and the implementation of flow chemistry techniques to improve reaction efficiency, safety, and scalability. researchgate.net The development of a cost-effective and high-yielding synthesis is paramount for the commercial viability of this compound.

Advancements in High-Throughput Biological Profiling Methodologies

Identifying the biological targets and understanding the full spectrum of activity of a novel compound are crucial steps in drug discovery. High-throughput screening (HTS) offers a powerful platform for rapidly assessing the interaction of a compound with a vast array of biological targets. scientist.com For this compound, a comprehensive biological profiling campaign using advanced HTS methodologies is a critical future direction.

Given that many thiazolopyridine derivatives have been identified as kinase inhibitors, a primary focus of HTS would be to screen this compound against a large panel of kinases. nih.govresearchgate.netnih.gov Modern HTS assays, such as enzyme-coupled fluorescence assays and ADP-Glo bioluminescent assays, provide robust and cost-effective platforms for large-scale kinase inhibitor screening. nih.gov Furthermore, chemical proteomics approaches, like the use of Kinobeads, can elucidate the target space of kinase inhibitors with high precision. tum.de

Beyond kinases, HTS can be employed to explore other potential target classes. A variety of cell-based assays can be used to assess the compound's effects on cellular processes such as proliferation, apoptosis, and signal transduction pathways. The integration of automated microscopy and high-content imaging with HTS allows for the simultaneous analysis of multiple cellular parameters, providing a rich dataset for understanding the compound's mechanism of action. pharmafeatures.com The goal is to generate a comprehensive "HTS fingerprint" that can guide further development and potential therapeutic applications. pharmafeatures.com

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To gain a holistic understanding of the cellular and molecular mechanisms of action of this compound, the integration of multiple "omics" technologies is indispensable. Genomics, proteomics, and metabolomics provide complementary layers of biological information that, when combined, can reveal intricate details of a compound's effects on biological systems. researchgate.netnih.gov

A multi-omics approach would involve treating relevant cell lines or model organisms with the compound and then performing comprehensive analyses at the genomic, proteomic, and metabolomic levels. nih.govmdpi.com

Omics TechnologyPotential Application for this compound
Genomics/Transcriptomics Identify changes in gene expression profiles to reveal affected signaling pathways and potential biomarkers of response.
Proteomics Quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) to directly identify targeted pathways. nih.gov
Metabolomics Profile changes in cellular metabolites to understand the downstream metabolic consequences of target engagement.

The integration of these datasets can be achieved through various bioinformatics and systems biology approaches, including pathway analysis and network-based methods. nih.govmdpi.com This integrated analysis can help to identify the primary targets of the compound, uncover off-target effects, and elucidate the complex biological networks that are perturbed upon treatment. Such a deep mechanistic understanding is crucial for predicting both efficacy and potential toxicity, and for guiding the rational design of next-generation analogs. biorxiv.org

Exploration of New Therapeutic Areas and Undiscovered Biological Activities

The thiazolopyridine scaffold is associated with a diverse range of biological activities, suggesting that this compound may have therapeutic potential beyond a single disease area. nih.gov A key future direction is the systematic exploration of new therapeutic applications and the discovery of previously unknown biological activities.

Based on the activities of related compounds, several therapeutic areas warrant investigation:

Oncology: Thiazolopyridine derivatives have shown promise as anticancer agents, including as inhibitors of c-KIT and PI3K. nih.govnih.gov The antiproliferative and pro-apoptotic effects of this compound should be evaluated in a broad panel of cancer cell lines. nih.govmdpi.com

Inflammatory Diseases: Some thiazolopyridine analogs exhibit anti-inflammatory properties. nih.gov The potential of the target compound to modulate inflammatory pathways could be explored in relevant in vitro and in vivo models.

Infectious Diseases: The heterocyclic nature of the compound suggests potential antimicrobial or antiviral activity. nih.govnih.gov Screening against a panel of pathogenic bacteria, fungi, and viruses could uncover novel anti-infective properties.

Neurological Disorders: Certain thiazolopyridine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists for CNS disorders. rjptonline.org

The presence of the sulfonyl group may also confer unique biological activities, as sulfonamide-containing heterocycles are known to possess a wide range of pharmacological properties, including antibacterial and anticancer effects. nih.govnih.govderpharmachemica.com A broad and unbiased screening approach will be essential to uncover the full therapeutic potential of this compound.

Development of Advanced Computational Models for Activity Prediction and Rational Design

Computational modeling plays an increasingly vital role in modern drug discovery, enabling the prediction of compound activity and guiding the rational design of new molecules with improved properties. nih.govresearchgate.net For this compound, the development and application of advanced computational models represent a crucial future direction for optimizing its therapeutic potential.

Computational Modeling TechniqueApplication in the Development of this compound
3D-QSAR To understand the three-dimensional structural features that are important for biological activity and to guide the design of more potent analogs. rjptonline.org
Pharmacophore Modeling To identify the key chemical features responsible for the compound's interaction with its biological target, which can be used for virtual screening of compound libraries.
Molecular Docking To predict the binding mode of the compound within the active site of its target protein, providing insights into the molecular basis of its activity.
Machine Learning and AI To develop more sophisticated predictive models based on large datasets from HTS and multi-omics studies. elsevier.com

By integrating these computational approaches, researchers can engage in a cycle of rational design, where new analogs of this compound are designed, synthesized, and tested, with the results feeding back into the computational models to refine their predictive power. This iterative process can lead to the development of highly potent and selective drug candidates with optimized pharmacokinetic and pharmacodynamic properties. nih.gov

Q & A

Q. What are the key synthetic routes and optimization strategies for preparing 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine?

The synthesis typically involves functionalization of the thiazolo[5,4-c]pyridine core. A common approach includes:

  • Bromination : Direct bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Sulfonylation : Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate (e.g., using m-chloroperbenzoic acid) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, as demonstrated in related thiazolo[5,4-b]pyridine systems using palladium catalysts and boronic acids .
    Optimization : Reaction temperatures (e.g., reflux in toluene/EtOH) and catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands) are critical for yield improvement .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.40 ppm for methyl groups in thiazolo derivatives) resolves substitution patterns and confirms regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Used to confirm crystal packing and hydrogen-bonding interactions in structurally similar compounds (e.g., thiazolo[5,4-b]pyridines) .

Q. How does the reactivity of the bromine and methylsulfonyl groups influence further functionalization?

  • Bromine : Participates in nucleophilic substitutions (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki, Sonogashira). Steric hindrance from the fused thiazole ring may require elevated temperatures .
  • Methylsulfonyl Group : Acts as a strong electron-withdrawing group, directing electrophilic substitutions to specific positions. It can also undergo reduction (e.g., to methylthio) under controlled conditions .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with thiazolo[5,4-c]pyridine derivatives?

  • Kinase Inhibition : Thiazolo[5,4-b]pyridine analogs show potent PI3K inhibition (IC₅₀ < 10 nM) by mimicking ATP-binding motifs .
  • Immunomodulation : Derivatives like AMG 369 act as S1P1/S1P5 agonists, reducing lymphocyte counts in autoimmune encephalomyelitis models (effective at 0.1 mg/kg in rats) .
  • T-cell Signaling : Compounds targeting tyrosine kinase 2 (Tyk2) disrupt IL-12/IL-23 pathways, as seen in pseudokinase domain stabilization studies .

Q. How can computational methods guide the design of thiazolo[5,4-c]pyridine-based therapeutics?

  • Docking Studies : Molecular modeling of thiazolo[5,4-b]pyridines with PI3Kγ (PDB: 4LSY) reveals key hydrogen bonds with Val882 and Met804 .
  • QSAR Analysis : Lipophilicity (clogP) and polar surface area (TPSA) are optimized to enhance blood-brain barrier penetration for CNS targets .
  • Conformational Analysis : Rotamer preferences (e.g., NCCC dihedral angles in cyclopropyl derivatives) correlate with agonist potency .

Q. What crystallographic insights exist for thiazolo[5,4-c]pyridine derivatives?

  • Crystal Packing : 2-(Methylthio)thiazolo[5,4-b]pyridine exhibits a planar fused-ring system with intermolecular π-π stacking (3.6 Å spacing) .
  • Hydrogen Bonding : In imidazo[4,5-d]thiazolo[5,4-b]pyridines, N-H···S interactions stabilize the lattice .

Q. How are pharmacokinetic properties evaluated for drug candidates derived from this scaffold?

  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) assess oxidation pathways. Methylsulfonyl groups may reduce CYP450-mediated degradation .
  • Solubility : Salt formation (e.g., hydrochloride salts) improves aqueous solubility, as seen in 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .
  • Permeability : Caco-2 cell models predict intestinal absorption, critical for oral bioavailability .

Q. How can researchers address contradictions in synthetic yields or biological data?

  • Reaction Conditions : Divergent yields in Suzuki couplings may arise from ligand choice (e.g., SPhos vs. XPhos) or solvent purity .
  • Biological Assays : Variability in IC₅₀ values for kinase inhibitors could reflect differences in assay formats (e.g., ATP concentrations) .

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Reactant of Route 1
4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.